molecular formula C8H15NO2 B6352543 Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate CAS No. 20785-47-1

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate

Cat. No.: B6352543
CAS No.: 20785-47-1
M. Wt: 157.21 g/mol
InChI Key: KLKOUNJSMIBQSL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is a synthetic organic compound belonging to the class of amino esters. It has the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by its ester functional group and an amino group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate typically involves the esterification of 2-methyl-3-[(prop-2-en-1-yl)amino]propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]butanoate
  • Ethyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate
  • Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]butanoate

Uniqueness

Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 2-methyl-3-(prop-2-enylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-5-9-6-7(2)8(10)11-3/h4,7,9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKOUNJSMIBQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235638
Record name Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20785-47-1
Record name Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20785-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.42 g (0.20 mole) of allylamine, 24.03 g (0.24 mole) of methyl methacrylate and 100 mL of methanol in a pressure bottle, was heated at 90 degrees for 43 hours. After cooling the mixture was concentrated, then vacuum distilled under vaccuum to give 24.55 g (rac)-2-methyl-3-(2-propenylamino)-propanoic acid methyl ester as colorless oil. b.p. 70 degrees, 5 mm Hg.
Quantity
11.42 g
Type
reactant
Reaction Step One
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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